Biotin-DEVD-CHO

Apoptosis Caspase-3 Affinity purification

Researchers requiring capture or visualization of active caspase-3/7 face a critical limitation: non-biotinylated inhibitors (Ac-DEVD-CHO, Z-DEVD-FMK) lack the affinity handle essential for pull-down, enrichment, or imaging workflows. Biotin-DEVD-CHO solves this by combining subnanomolar caspase-3/7 inhibition (IC₅₀ = 0.2 nM) with a biotin tag via an aminocaproyl spacer, enabling: • One-step affinity purification of functional caspase-3 on streptavidin-agarose - reversible aldehyde warhead permits elution of active enzyme. • Direct in situ visualization of active caspases using streptavidin-fluorophore conjugates without antibody amplification. • FACS-based detection and affinity labeling of caspase-8 after in vitro cleavage. Procure for workflows demanding simultaneous inhibition, capture, and detection of active executioner caspases.

Molecular Formula C28H42N6O12S
Molecular Weight 686.7 g/mol
CAS No. 178603-73-1
Cat. No. B070593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-DEVD-CHO
CAS178603-73-1
Molecular FormulaC28H42N6O12S
Molecular Weight686.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17-,18-,23-,24-/m0/s1
InChIKeyNOYOANDLKBWUGA-AUJWPLEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-DEVD-CHO (CAS 178603-73-1) | Biotinylated Caspase-3/7 Inhibitor for Affinity Purification and Active Site Labeling


Biotin-DEVD-CHO (CAS 178603-73-1) is a biotin-conjugated tetrapeptide aldehyde inhibitor that targets caspase-3 and caspase-7, the executioner caspases central to apoptotic signaling [1]. The compound consists of the DEVD peptide sequence (Asp-Glu-Val-Asp) recognized by caspase-3/7, an aldehyde warhead that reversibly binds the active-site cysteine, and a biotin moiety linked via an aminocaproyl spacer that enables streptavidin/avidin-based capture and detection [2]. Unlike non-biotinylated DEVD-based inhibitors, Biotin-DEVD-CHO combines subnanomolar enzymatic inhibition with the capacity for affinity purification and in situ active-site labeling, establishing its utility as both a functional probe and a preparative tool in apoptosis research .

Why Biotin-DEVD-CHO Cannot Be Replaced by Ac-DEVD-CHO or Z-DEVD-FMK in Affinity-Based Workflows


Substituting Biotin-DEVD-CHO with non-biotinylated alternatives such as Ac-DEVD-CHO or Z-DEVD-FMK fundamentally compromises experimental designs that require physical capture, enrichment, or in situ visualization of active caspases. Ac-DEVD-CHO, while a potent reversible inhibitor (Ki = 0.23 nM for caspase-3) , lacks the biotin handle essential for streptavidin-mediated pull-down, affinity purification, or confocal imaging via fluorophore-conjugated streptavidin [1]. Z-DEVD-FMK, an irreversible inhibitor (IC₅₀ = 18 µM for caspase-3; apparent IC₅₀ = 35.8 nM under short preincubation) [2], offers cell permeability but introduces covalent modification that precludes recovery of native, active enzyme for downstream analysis and exhibits significantly lower potency than aldehyde-based inhibitors [3]. The biotin tag on Biotin-DEVD-CHO enables workflows where the same compound functions simultaneously as an active-site probe and an affinity handle—a dual functionality that non-biotinylated congeners cannot replicate, thereby driving procurement decisions when the experimental endpoint requires isolation or detection of active caspase species.

Quantitative Differentiation of Biotin-DEVD-CHO vs. Ac-DEVD-CHO, Z-DEVD-FMK, and Unconjugated DEVD Peptides


Biotin-DEVD-CHO vs. Ac-DEVD-CHO: Preserved Subnanomolar Inhibitory Potency with Added Affinity Capture Capability

Biotin-DEVD-CHO exhibits inhibitory activity comparable to its N-acetylated analog Ac-DEVD-CHO (IC₅₀ = 0.2 nM), demonstrating that biotinylation via an aminocaproyl spacer does not impair target engagement at the caspase-3 active site [1]. Ac-DEVD-CHO, a reversible caspase-3 inhibitor, shows a Ki of 230 pM (0.23 nM) against purified recombinant human caspase-3 , while Z-DEVD-FMK exhibits substantially lower potency with an IC₅₀ of 18 µM . The retention of subnanomolar potency in the biotinylated form is critical: Biotin-DEVD-CHO provides both high-affinity inhibition and the capacity for streptavidin-agarose affinity purification of active caspase-3 from complex biological samples, a functional capability absent in Ac-DEVD-CHO [2].

Apoptosis Caspase-3 Affinity purification Enzyme inhibition

Biotin-DEVD-CHO Enables In Situ Affinity Labeling of Conformationally Active Caspase-3 in Live Cells

Biotin-DEVD-CHO has been successfully employed for affinity labeling of conformationally active caspase-3-like proteases in intact cerebrocortical neurons, enabling visualization via streptavidin-fluorescein isothiocyanate under confocal microscopy [1]. In NMDA-induced neuronal apoptosis, affinity labeling with biotinylated DEVD.CHO revealed a time-dependent increase in active caspase-3, detectable within 20 minutes of NMDA stimulation and localized primarily to the cytosol, with nuclear translocation observed at 18–24 hours post-stimulation [1]. Preincubation with DEVD.CHO prevented NMDA-induced apoptosis, confirming functional target engagement [1]. Neither Ac-DEVD-CHO nor Z-DEVD-FMK can achieve this in situ visualization without secondary antibody amplification or genetic tagging, as both lack the biotin handle required for direct streptavidin-fluorophore conjugation [2].

Neuroscience Excitotoxicity Confocal microscopy Active-site probe

Biotin-DEVD-CHO Affinity Purification of Native Caspase-3 from Tissue Lysates vs. Immunoprecipitation Approaches

Biotin-DEVD-CHO has been successfully used for affinity purification of caspase-3 (apopain) on streptavidin-agarose columns, recovering the enzyme that cleaves poly(ADP-ribose) polymerase (PARP) [1]. This affinity-based purification leverages the reversible aldehyde warhead, allowing elution of active enzyme under mild conditions [2]. In contrast, antibody-based immunoprecipitation of caspase-3 requires specific antibodies that may cross-react with inactive pro-forms or other caspase family members and often necessitates denaturing elution conditions that inactivate the enzyme [3]. Z-DEVD-FMK, due to its irreversible fluoromethylketone warhead, forms a covalent thioether adduct with the active-site cysteine, permanently inactivating the enzyme and precluding recovery of active caspase-3 for downstream functional assays [4].

Affinity chromatography Caspase-3 purification Streptavidin-agarose PARP cleavage

DEVD-CHO vs. DEVD-FMK Warhead Comparison: Reversible vs. Irreversible Inhibition and Apparent Potency Differences

The aldehyde (CHO) warhead in Biotin-DEVD-CHO and Ac-DEVD-CHO confers reversible, competitive inhibition, whereas the fluoromethylketone (FMK) warhead in Z-DEVD-FMK produces irreversible, covalent modification of the active-site cysteine [1]. Direct comparative IC₅₀ determination under standardized conditions (15 min enzyme/inhibitor preincubation, 40 min reaction) reveals that Ac-DEVD-CHO exhibits an IC₅₀ of 1.3 nM against caspase-3, whereas Z-DEVD-FMK shows an apparent IC₅₀ of 35.8 nM—approximately 27-fold less potent under these assay conditions [1]. The reversible nature of aldehyde inhibition allows for temporal control and washout experiments to assess recovery of caspase activity, whereas FMK-based inhibition is permanent and dose-cumulative [2]. Biotin-DEVD-CHO, sharing the DEVD-CHO pharmacophore, is expected to exhibit this same reversible mechanism with comparable potency to Ac-DEVD-CHO .

Caspase inhibition Mechanism of action Aldehyde warhead Fluoromethylketone

Caspase Selectivity Profile: Biotin-DEVD-CHO Targets Caspase-3, -7, and -8 vs. Pan-Caspase and Caspase-1-Selective Inhibitors

Biotin-DEVD-CHO, based on the DEVD tetrapeptide recognition sequence, inhibits caspase-3, caspase-7, and caspase-8 [1][2]. Affinity labeling studies using Biotin-DEVD-CHO have demonstrated binding to caspase-8 following in vitro caspase cleavage, expanding its utility beyond executioner caspases to include initiator caspase detection under specific activation conditions [2]. In contrast, the caspase-1-selective inhibitor Ac-YVAD-CHO shows a Ki of 12 µM against caspase-1 but minimal activity against caspase-3 . The pan-caspase inhibitor Z-VAD-FMK exhibits broader reactivity (apparent IC₅₀ values: caspase-3 = 168 nM, caspase-6 = 2,112 nM, caspase-7 = 74.7 nM) [3]. This selectivity profile positions Biotin-DEVD-CHO as an intermediate-specificity tool, enabling focused interrogation of the caspase-3/7/8 axis while avoiding confounding inhibition of inflammatory caspases (caspase-1, -4, -5) or caspase-9.

Caspase selectivity Apoptosis Caspase-8 Executioner caspases

Biotin-DEVD-CHO vs. Biotin-VAD-FMK: Functional Distinction Between Executioner-Selective and Pan-Caspase Affinity Probes

Biotin-DEVD-CHO and biotin-VAD-fmk represent two distinct classes of biotinylated caspase affinity probes. Biotin-VAD-fmk, bearing the pan-caspase recognition sequence VAD (Val-Ala-Asp), labels multiple active caspase species. Affinity labeling with biotin-VAD-fmk in TNFα/ActD-treated hepatocytes identified four newly labeled spots corresponding to activated caspases, with caspase-3 identified as the major effector caspase by immunoanalysis [1]. Biotin-DEVD-CHO, by contrast, exhibits preferential labeling of caspase-3-like proteases and has been validated for specific visualization of conformationally active caspase-3 in apoptotic neurons [2]. The narrower recognition profile of DEVD-based probes reduces background from non-executioner caspases, providing cleaner signal in applications such as confocal imaging or pull-down/MS where caspase-3/7 specificity is desired .

Affinity labeling Caspase profiling Biotinylated inhibitors Proteomics

Primary Research Applications for Biotin-DEVD-CHO Based on Validated Experimental Evidence


Affinity Purification of Native, Enzymatically Active Caspase-3 from Cell or Tissue Lysates

Biotin-DEVD-CHO immobilized on streptavidin-agarose enables one-step affinity purification of caspase-3 (apopain) from complex biological matrices [1]. The reversible aldehyde warhead permits elution of active enzyme under mild conditions, unlike irreversible FMK-based inhibitors which permanently inactivate the target [2]. This approach has been successfully applied to isolate the PARP-cleaving enzyme from apoptotic cell extracts, yielding functional caspase-3 suitable for downstream enzymatic characterization, substrate profiling, or reconstitution assays [1]. Researchers should procure Biotin-DEVD-CHO specifically for this application, as Ac-DEVD-CHO lacks the biotin handle for solid-phase capture and Z-DEVD-FMK produces covalently inactivated enzyme.

In Situ Visualization of Conformationally Active Caspase-3 in Intact Cells by Confocal Microscopy

Biotin-DEVD-CHO penetrates cells and binds conformationally active caspase-3-like proteases, enabling direct visualization via streptavidin-conjugated fluorophores without antibody amplification [3]. This method has been validated in primary cerebrocortical neurons undergoing NMDA-induced apoptosis, revealing time-dependent activation kinetics (detectable within 20 min) and subcellular redistribution (cytosolic early, nuclear at 18–24 h) of active caspase-3 [3]. Double-labeling with propidium iodide confirms specific expression of affinity-labeled caspase-3 in apoptotic cells [3]. This single-step detection workflow reduces experimental complexity compared to indirect immunofluorescence and is uniquely enabled by the biotin tag.

Affinity Labeling and Identification of Caspase-8 Following Proteolytic Activation

Biotin-DEVD-CHO has been demonstrated to affinity-label caspase-8 after in vitro caspase cleavage, expanding its utility beyond executioner caspases to include initiator caspase detection [4]. In drug-induced apoptosis models, caspase-8 activation via interchain proteolysis can be captured using Biotin-DEVD-CHO, enabling pull-down and identification of the activated species by streptavidin blotting or mass spectrometry [4]. This application distinguishes Biotin-DEVD-CHO from non-biotinylated DEVD inhibitors, as the biotin tag is essential for subsequent capture and detection of the labeled caspase-8 species.

Detection of Caspase-Activated Cells by Flow Cytometry Using Biotin-DEVD-CHO Labeling

Biotinylated caspase inhibitors enable detection of apoptotic cells by FACS analysis through labeling of active caspases in intact cells followed by streptavidin-fluorophore staining [5]. Biotin-DEVD-CHO provides a more targeted alternative to biotin-VAD-fmk, which labels a broader spectrum of active caspases [6]. For studies requiring specific identification of cells undergoing caspase-3/7-mediated apoptosis—as opposed to inflammatory caspase-1 activation or other cell death modalities—Biotin-DEVD-CHO offers improved signal specificity with reduced background from non-executioner caspase labeling [3].

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